1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound known for its potential applications in various fields, such as chemistry, biology, medicine, and industry. Its structure comprises a benzo[d][1,3]dioxol moiety, a pyrrolidinone ring, and a urea linkage, making it a compound with unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves a multi-step process:
Starting Materials: : Benzo[d][1,3]dioxol-5-yl compound and 2,3-dimethoxyphenyl isocyanate.
Formation of Pyrrolidinone Ring: : Cyclization of the benzo[d][1,3]dioxol-5-yl compound under controlled conditions to form the pyrrolidinone ring.
Urea Linkage Formation: : Reaction of the pyrrolidinone intermediate with 2,3-dimethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods might involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to increase yield and purity. Typical industrial synthesis would involve large-scale batch reactors or continuous flow systems to facilitate mass production.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea undergoes various types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions involving nucleophiles or electrophiles, particularly at the methoxy or urea functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in a suitable solvent like ethanol.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the type of reaction:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is used as an intermediate in the synthesis of other complex organic molecules, serving as a building block in medicinal chemistry.
Biology and Medicine
Biological Studies: : Used in studying enzyme interactions and protein binding due to its unique structure.
Medicinal Chemistry: : Investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Material Science:
Catalysis: : Used as a ligand or a component in catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to active sites, altering the conformation and activity of the target protein. Pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea
Uniqueness
What sets 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea apart is its specific substitution pattern and the presence of both the benzo[d][1,3]dioxol and dimethoxyphenyl groups. This unique combination contributes to its distinct chemical reactivity and potential biological activities.
This fascinating compound offers a world of possibilities in scientific research and industrial applications. Its intricate structure and diverse reactions make it a valuable subject for continued study and exploration.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-17-5-3-4-15(20(17)28-2)23-21(26)22-10-13-8-19(25)24(11-13)14-6-7-16-18(9-14)30-12-29-16/h3-7,9,13H,8,10-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIWJCUMLJSKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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